molecular formula C13H20N2O B2537255 [(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine CAS No. 2171202-22-3

[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine

Cat. No.: B2537255
CAS No.: 2171202-22-3
M. Wt: 220.316
InChI Key: KCFCMCLIRLTYQM-QWHCGFSZSA-N
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Description

[(2S,4R)-1-Benzyl-4-methoxypyrrolidin-2-yl]methanamine is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position, a methoxy substituent at the C4 position, and a primary amine at the C2 methyl position. Its stereochemistry (2S,4R) is critical for molecular interactions, particularly in medicinal chemistry applications where enantioselectivity influences binding affinity and metabolic stability . The compound’s synthesis typically involves multi-step organic reactions, including amidation, esterification, and chiral resolution, as seen in related pyrrolidine derivatives (e.g., VH032 Amine HCl in ).

Properties

IUPAC Name

[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-7-12(8-14)15(10-13)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFCMCLIRLTYQM-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

(a) Methoxy vs. Hydroxy or Fluorine Substituents
  • Biological testing showed moderate activity in protein degradation assays, suggesting substituents at C4 influence target engagement .
  • [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride ():
    Fluorine atoms at C4 enhance metabolic stability and lipophilicity (logP ~1.2), which may improve blood-brain barrier penetration relative to the methoxy group .
(b) Benzyl vs. Heterocyclic Substitutions
  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine ():
    Replacing the benzyl group with a 4-methylthiazole-substituted phenyl ring introduces π-stacking capabilities and modulates electronic properties. This substitution is common in kinase inhibitors due to thiazole’s affinity for ATP-binding pockets .

Stereochemical and Conformational Differences

  • 1-[(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]methanamine (): The bicyclic framework restricts pyrrolidine ring flexibility, which may enhance selectivity but reduce synthetic accessibility compared to the target compound’s monocyclic structure .

Biological Activity

The compound [(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C13H19N
  • Molecular Weight : 205.301 g/mol

The structure features a pyrrolidine ring substituted with a benzyl group and a methoxy group, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in signaling pathways, which can lead to altered cellular responses.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further investigation in oncology.

Antitumor Activity

A study evaluating the antitumor potential of related compounds found that certain derivatives exhibited significant growth inhibitory activity against breast cancer cell lines:

  • Cell Lines Tested : MCF-7 (hormone receptor-positive) and MDA-MB-468 (triple-negative breast cancer)
  • Findings :
    • Compounds showed GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against MDA-MB-468 cells.
    • For instance, compound variants with specific substitutions on the benzyl group displayed enhanced potency compared to standard treatments like gefitinib .
CompoundCell LineGI50 Value (µM)Comparison
1jMDA-MB-4686.57More potent than gefitinib (GI50 = 5.2 µM)
Ref 1MCF-719.3Less potent than compound 1j

Selectivity and Synergy

Another aspect of biological activity is the selectivity of these compounds for cancerous cells over normal cells. The selectivity ratio observed in studies ranged from 0.91 to over 10.2, indicating a favorable therapeutic window for targeting tumor cells while sparing normal tissues .

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Preliminary toxicological assessments suggest that certain structural features may correlate with reduced toxicity profiles. Ongoing studies aim to elucidate these relationships further.

Future Directions in Research

Continued exploration into the structure-activity relationship (SAR) of this compound is essential for developing more effective therapeutic agents. Research avenues include:

  • Modification of Substituents : Altering the benzyl or methoxy groups to enhance potency and selectivity.
  • Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutics.

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